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Compound of Interest

Compound Name: MtTMPK-IN-8

Cat. No.: B15141520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two widely used

c-Jun N-terminal kinase (JNK) inhibitors: MtTMPK-IN-8 (also known as JNK-IN-8) and

SP600125. Understanding the selectivity of these compounds is crucial for the accurate

interpretation of experimental results and for the development of more specific therapeutic

agents. This document summarizes key quantitative data, outlines experimental

methodologies, and provides visual representations of relevant biological pathways and

experimental workflows.

Selectivity Profile Overview
MtTMPK-IN-8 is a potent, irreversible inhibitor that covalently binds to a conserved cysteine

residue in the ATP-binding pocket of JNK isoforms. In contrast, SP600125 is a reversible, ATP-

competitive inhibitor. While both compounds effectively inhibit JNK activity, their interactions

with a broader range of kinases, known as their selectivity profile, differ significantly.

Quantitative Kinase Selectivity Data
The following tables summarize the inhibitory activity of MtTMPK-IN-8 and SP600125 against

their primary targets and a selection of off-target kinases. This data has been compiled from

various high-throughput screening assays.

Table 1: Potency against Primary JNK Targets
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Compound JNK1 (IC₅₀) JNK2 (IC₅₀) JNK3 (IC₅₀)

MtTMPK-IN-8 4.7 nM[1] 18.7 nM[1] 1 nM[1]

SP600125 40 nM[2] 40 nM[2] 90 nM[2]

Table 2: Off-Target Kinase Activity

This table presents a selection of off-target kinases for which inhibitory activity has been

reported. The data is derived from broad kinome screening panels.
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Compound Off-Target Kinase
Activity (IC₅₀ or %
Inhibition)

MtTMPK-IN-8 MNK2 >10-fold selectivity vs JNKs[1]

Fms >10-fold selectivity vs JNKs[1]

c-Kit No inhibition[1]

Met No inhibition[1]

PDGFRβ No inhibition[1]

IRAK1 Potent binding observed[3]

PIK3C3 Potent binding observed[3]

PIP4K2C Potent binding observed[3]

PIP5K3 Potent binding observed[3]

SP600125 MKK4
10-fold less sensitive than

JNKs[2]

MKK3, MKK6, PKB, PKCα
25-fold less sensitive than

JNKs[2]

ERK2, p38, Chk1, EGFR
100-fold less sensitive than

JNKs[2]

Aurora kinase A 60 nM (IC₅₀)[2]

FLT3 90 nM (IC₅₀)[2]

TRKA 70 nM (IC₅₀)[2]

PI3Kδ Inhibition observed[4][5]

NQO1 Potent inhibitor[6][7]

Experimental Protocols
The selectivity data presented in this guide are primarily derived from two types of high-

throughput kinase profiling assays: KINOMEscan and cellular kinase activity assays like
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KiNativ.

KINOMEscan™ Assay (DiscoverX)
This is a competition-based binding assay that quantitatively measures the interaction of a test

compound with a large panel of DNA-tagged kinases.

Assay Principle: The assay measures the amount of a specific kinase that is captured by an

immobilized, active-site directed ligand. The test compound competes with the immobilized

ligand for binding to the kinase.

Procedure:

A diverse panel of human kinases, each tagged with a unique DNA barcode, is used.

The test compound (e.g., MtTMPK-IN-8 or SP600125) is incubated with the kinases.

The mixture is then applied to a solid support matrix coupled with a broad-spectrum kinase

inhibitor.

Kinases that are not bound by the test compound will bind to the immobilized inhibitor.

The amount of each kinase bound to the solid support is quantified by detecting its DNA

tag using quantitative PCR (qPCR).

The results are typically reported as the percentage of the kinase that is inhibited from

binding to the solid support at a given compound concentration, or as a dissociation

constant (Kd).

KiNativ™ Cellular Kinase Assay (ActivX)
This method measures the ability of a compound to inhibit the activity of kinases within a

cellular lysate.

Assay Principle: This assay utilizes biotinylated, irreversible ATP probes that covalently label

the ATP binding site of active kinases. A test compound competes with this probe for binding.

Procedure:
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Cells are treated with the test compound.

The cells are then lysed to release the cellular proteins, including kinases.

The lysate is treated with a biotinylated acyl-phosphate probe that reacts with the

conserved lysine in the ATP binding site of active kinases.

If the test compound is bound to a kinase's active site, it will prevent the probe from

binding.

The labeled proteins are captured using streptavidin beads.

The captured proteins are then identified and quantified using mass spectrometry.

The degree of inhibition is determined by comparing the amount of a specific kinase

captured in the presence and absence of the test compound.

Visualizations
JNK Signaling Pathway
The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase

(MAPK) signaling cascade. This pathway is activated by various stress stimuli and plays a

critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis.

[8][9][10][11][12]
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Caption: Simplified JNK signaling pathway and points of inhibition.
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Experimental Workflow: KINOMEscan
The following diagram illustrates the general workflow of the KINOMEscan assay for

determining kinase inhibitor selectivity.
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Caption: KINOMEscan experimental workflow for selectivity profiling.

Conclusion
Both MtTMPK-IN-8 and SP600125 are valuable tools for studying JNK signaling. However,

their differing selectivity profiles must be carefully considered when designing experiments and

interpreting data. MtTMPK-IN-8 demonstrates high potency and a relatively clean profile
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against many kinases, though it does interact with some off-targets. SP600125, while also a

potent JNK inhibitor, exhibits a broader range of off-target activities, including inhibition of other

kinase families and non-kinase proteins. For studies requiring the highest degree of specificity

for JNK, MtTMPK-IN-8 may be the preferred compound, although its off-target effects should

still be validated in the experimental system being used. Conversely, the well-characterized

polypharmacology of SP600125 can be informative but requires careful control experiments to

dissect JNK-dependent versus off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15141520#mttmpk-in-8-vs-sp600125-selectivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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